molecular formula C19H13ClN2O2 B5892291 N-(3-chloropyridin-2-yl)-9H-xanthene-9-carboxamide

N-(3-chloropyridin-2-yl)-9H-xanthene-9-carboxamide

Cat. No.: B5892291
M. Wt: 336.8 g/mol
InChI Key: QJBTUXJKWPQGIA-UHFFFAOYSA-N
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Description

N-(3-chloropyridin-2-yl)-9H-xanthene-9-carboxamide is a xanthene-based carboxamide derivative featuring a 3-chloropyridinyl substituent. The xanthene core consists of a dibenzopyran structure with an oxygen heteroatom, while the carboxamide group links the xanthene moiety to the 3-chloropyridinyl ring. This compound’s structural features, including aromaticity, hydrogen-bonding capacity, and lipophilicity, make it relevant for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(3-chloropyridin-2-yl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O2/c20-14-8-5-11-21-18(14)22-19(23)17-12-6-1-3-9-15(12)24-16-10-4-2-7-13(16)17/h1-11,17H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBTUXJKWPQGIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=C(C=CC=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloropyridin-2-yl)-9H-xanthene-9-carboxamide typically involves the reaction of 3-chloropyridine-2-amine with 9H-xanthene-9-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloropyridin-2-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-chloropyridin-2-yl)-9H-xanthene-9-carboxamide has several scientific research applications:

    Chemistry: Used as a fluorescent probe in various analytical techniques due to its xanthene core.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific optical properties.

Mechanism of Action

The mechanism of action of N-(3-chloropyridin-2-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The chloropyridinyl group can bind to active sites of enzymes or receptors, potentially inhibiting their activity. The xanthene core may also contribute to its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key parameters of N-(3-chloropyridin-2-yl)-9H-xanthene-9-carboxamide and its analogs:

Compound Name Molecular Formula Molecular Weight logP logD H-Bond Acceptors H-Bond Donors Substituent Features
This compound* C₁₉H₁₃ClN₂O₂ 336.78 (calc.) ~3.5† ~3.5† 4 1 3-chloropyridinyl (aromatic, Cl, N)
N-(2-methoxyethyl)-9H-xanthene-9-carboxamide C₁₇H₁₇NO₃ 283.32 1.8 1.8 3 1 Methoxyethyl (polar, ether)
N-(1-ethylpiperidin-4-yl)-9H-xanthene-9-carboxamide C₂₁H₂₄N₂O₂ 336.43 3.02 3.02 4 1 Ethylpiperidinyl (aliphatic amine)
N-[4-(benzyloxy)phenyl]-9H-xanthene-9-carboxamide C₂₇H₂₁NO₃ 407.47 5.55 -1.75‡ 4 1 Benzyloxyphenyl (aromatic, lipophilic)
N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-9H-xanthene-9-carboxamide C₂₈H₂₁N₃O₂S 463.55 (calc.) N/A N/A 5 1 Thiazolopyridinyl (heterocyclic, S, N)

*Calculated values for the target compound are inferred from structural analogs.
†Estimated based on substituent contributions (chlorine increases logP; pyridine nitrogen moderates lipophilicity).
‡logD at physiological pH likely reflects ionization of the benzyloxy group.

Key Observations

Substituent Effects on Lipophilicity :

  • The 3-chloropyridinyl group in the target compound balances lipophilicity (Cl) and polarity (pyridine N), yielding an estimated logP of ~3.4. This is higher than the methoxyethyl analog (logP = 1.8) but lower than the benzyloxyphenyl derivative (logP = 5.55) .
  • The ethylpiperidinyl substituent (logP = 3.02) demonstrates how aliphatic amines enhance solubility via ionization, despite moderate logP .

Hydrogen-Bonding and Polarity: All compounds share one H-bond donor (amide NH) but differ in acceptors. The target compound and ethylpiperidinyl analog have four acceptors (xanthene O, amide O, pyridine N), while the thiazolopyridinyl derivative has five (additional S and N atoms) . Polar surface area (PSA) correlates with substituent polarity: the methoxyethyl analog (PSA = 47.6 Ų) is more polar than the benzyloxyphenyl derivative (PSA = 37.4 Ų) .

The target compound (336.78 g/mol) and ethylpiperidinyl analog (336.43 g/mol) fall within acceptable ranges for drug-like molecules .

Ionization and logD Variability :

  • The benzyloxyphenyl derivative’s logD (-1.75) at physiological pH suggests ionization of the benzyloxy group, enhancing aqueous solubility despite high logP .

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